6-Methoxy-4-azaindole-2-carboxylic acid ethyl ester

Descripción

BenchChem offers high-quality 6-Methoxy-4-azaindole-2-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-4-azaindole-2-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

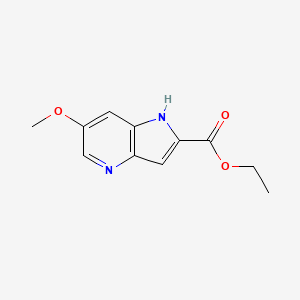

ethyl 6-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-16-11(14)10-5-8-9(13-10)4-7(15-2)6-12-8/h4-6,13H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIGNZVYYTYCHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Guide to the ¹H and ¹³C NMR Spectral Features of 6-methoxy-4-azaindole-2-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development for the unambiguous structural elucidation of novel chemical entities. This technical guide provides an in-depth analysis and predicted assignment of the ¹H and ¹³C NMR chemical shifts for 6-methoxy-4-azaindole-2-carboxylic acid ethyl ester, a heteroaromatic compound of interest in medicinal chemistry. In the absence of direct experimental data in publicly available literature, this guide leverages established principles of NMR spectroscopy and comparative analysis of structurally related analogs to provide a reliable, reasoned interpretation of its spectral characteristics. This document serves as a valuable resource for researchers working with substituted azaindole scaffolds, aiding in structural verification, purity assessment, and the interpretation of complex NMR spectra.

Introduction: The Significance of the 4-Azaindole Scaffold

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) moiety is a "privileged scaffold" in medicinal chemistry, recognized for its ability to mimic the biological interactions of endogenous purines.[1] As a bioisostere of indole, the strategic incorporation of a nitrogen atom into the six-membered ring modifies the electronic properties, hydrogen bonding capacity, and metabolic stability of the molecule.[1] These characteristics have led to the extensive use of 4-azaindole derivatives in the development of potent kinase inhibitors and other therapeutic agents. The specific compound, 6-methoxy-4-azaindole-2-carboxylic acid ethyl ester, combines this important core with substituents that can further modulate its physicochemical and pharmacological properties. Accurate structural characterization is paramount, and NMR spectroscopy is the cornerstone of this process.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 6-methoxy-4-azaindole-2-carboxylic acid ethyl ester is expected to exhibit distinct signals corresponding to the aromatic protons of the azaindole core, the methoxy group, and the ethyl ester moiety. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the ester group, as well as the electron-donating effect of the methoxy group.

Structural and Atom Numbering Convention

For clarity in the assignment of NMR signals, the following atom numbering system for 6-methoxy-4-azaindole-2-carboxylic acid ethyl ester will be utilized throughout this guide.

Caption: Atom numbering for 6-methoxy-4-azaindole-2-carboxylic acid ethyl ester.

Predicted ¹H Chemical Shift Assignments

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| NH (N1-H) | > 11.0 | broad singlet | - | The N-H proton of the pyrrole ring in indole and azaindole systems typically appears as a broad singlet at a high chemical shift due to hydrogen bonding and the acidic nature of the proton. |

| H-7 | 8.0 - 8.2 | doublet | ~5.0 | This proton is adjacent to the electron-withdrawing pyridine nitrogen (N4), leading to a significant downfield shift. It will appear as a doublet due to coupling with H-5. |

| H-3 | 7.0 - 7.2 | singlet | - | In ethyl indole-2-carboxylate, the H-3 proton appears around 7.1 ppm.[2] The azaindole core is not expected to drastically alter this, and with no adjacent protons, it will be a singlet. |

| H-5 | 6.8 - 7.0 | doublet | ~5.0 | This proton is coupled to H-7 and is shielded by the para-methoxy group, resulting in an upfield shift compared to the unsubstituted 4-azaindole. |

| OCH₂CH₃ | 4.3 - 4.5 | quartet | ~7.1 | Typical chemical shift for a methylene group in an ethyl ester, adjacent to an oxygen atom. |

| OCH₃ | 3.9 - 4.1 | singlet | - | The methoxy protons will appear as a singlet in the characteristic region for methoxy groups attached to an aromatic ring. |

| OCH₂CH₃ | 1.3 - 1.5 | triplet | ~7.1 | Typical chemical shift for a methyl group in an ethyl ester, coupled to the adjacent methylene group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information for the structural confirmation of 6-methoxy-4-azaindole-2-carboxylic acid ethyl ester. The chemical shifts of the carbon atoms are influenced by their hybridization state and the electronic effects of the neighboring atoms and functional groups.

Predicted ¹³C Chemical Shift Assignments

| Carbon | Predicted δ (ppm) | Rationale |

| C=O (ester) | 160 - 163 | The carbonyl carbon of an ester group typically resonates in this downfield region. For methyl 1H-indole-2-carboxylate, this signal is at 162.3 ppm.[2] |

| C-6 | 155 - 158 | The carbon atom directly attached to the electron-donating methoxy group will be significantly shielded and appear downfield. |

| C-7a | 145 - 148 | This carbon is at the fusion of the two rings and adjacent to the pyrrole nitrogen, leading to a downfield shift. |

| C-2 | 135 - 138 | The presence of the electron-withdrawing carboxylate group at this position will cause a downfield shift. In ethyl indole-2-carboxylate, the C-2 is around 127-129 ppm, and the additional nitrogen in the azaindole ring is expected to shift it further downfield.[2] |

| C-5 | 130 - 133 | This carbon is adjacent to the pyridine nitrogen, which generally causes a downfield shift. |

| C-3a | 125 - 128 | Another bridgehead carbon, its chemical shift is influenced by both rings. |

| C-7 | 115 - 118 | This carbon is ortho to the pyridine nitrogen, which has a deshielding effect. |

| C-3 | 105 - 108 | In ethyl indole-2-carboxylate, the C-3 carbon is found around 108 ppm.[2] This carbon is expected to be in a similar region in the azaindole analog. |

| OCH₂CH₃ | 60 - 62 | Typical chemical shift for the methylene carbon of an ethyl ester. |

| OCH₃ | 55 - 57 | Characteristic chemical shift for a methoxy carbon attached to an aromatic system. |

| OCH₂CH₃ | 14 - 15 | Typical chemical shift for the methyl carbon of an ethyl ester. |

Experimental and Methodological Considerations

To experimentally acquire the ¹H and ¹³C NMR spectra of 6-methoxy-4-azaindole-2-carboxylic acid ethyl ester, the following protocol is recommended:

Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for indole-like compounds due to its ability to solubilize a wide range of substances and to clearly resolve the N-H proton signal.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for referencing the chemical shifts.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool into a clean NMR tube.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 16-64), relaxation delay, and acquisition time.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR: For unambiguous assignment, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.

Caption: Experimental workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 6-methoxy-4-azaindole-2-carboxylic acid ethyl ester. The assignments presented are based on established principles of NMR spectroscopy and a comparative analysis of related indole and azaindole structures. While these predictions offer a robust framework for spectral interpretation, it is imperative that they are confirmed through the acquisition of experimental data. The methodologies outlined herein provide a clear path for researchers to obtain and interpret the NMR spectra of this and similar heterocyclic compounds, thereby ensuring the structural integrity of molecules destined for further investigation in drug discovery programs.

References

-

MDPI. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 73125, Ethyl indole-2-carboxylate. Retrieved from [Link]

-

Semantic Scholar. (1987, May 1). 13C NMR spectroscopy of indole derivatives. Retrieved from [Link]

-

J-STAGE. Electrophilic Substitution Reaction of Ethyl 1H-benz[f]indole-2-carboxylate. Retrieved from [Link]

-

ACS Publications. Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. Retrieved from [Link]

-

RSC Publishing. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

-

ACS Publications. Proton magnetic resonance spectra of tautomeric substituted pyridines and their conjugate acids. Retrieved from [Link]

-

SpectraBase. ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Taylor & Francis Online. (2022, August 3). Substituent effects on indole universal bases in DNA. Retrieved from [Link]

-

YouTube. (2025, February 23). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

ResearchGate. (2016, April 7). 13C NMR of indazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 6-Methoxy-4-Azaindole-2-Carboxylic Acid Ethyl Ester: Properties, Characterization, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Azaindole Scaffold

6-methoxy-4-azaindole-2-carboxylic acid ethyl ester, systematically named ethyl 6-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, belongs to the azaindole class of heterocyclic compounds. Azaindoles are bioisosteres of indoles, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution has profound effects on the molecule's physicochemical properties, including its hydrogen bonding capabilities, dipole moment, and metabolic stability.[1] Consequently, the azaindole scaffold is of significant interest in medicinal chemistry, with numerous derivatives being investigated and developed as potent therapeutic agents, particularly as kinase inhibitors in oncology.[1][2] The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core, in particular, is a key structural motif in various biologically active molecules.[3]

This guide provides a comprehensive overview of the core physicochemical properties of 6-methoxy-4-azaindole-2-carboxylic acid ethyl ester, detailed protocols for its characterization, and a discussion of its synthesis, aimed at professionals in drug discovery and development.

Physicochemical and Structural Properties

The fundamental properties of 6-methoxy-4-azaindole-2-carboxylic acid ethyl ester are summarized below. The exact mass and molecular weight have been calculated based on its molecular formula, C₁₂H₁₄N₂O₃, with the mass of the core 4-azaindole structure referenced from authoritative databases.[4]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₃ | Calculated |

| IUPAC Name | ethyl 6-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | N/A |

| Synonyms | 6-methoxy-4-azaindole-2-carboxylic acid ethyl ester | N/A |

| Molecular Weight | 234.25 g/mol | Calculated |

| Exact Mass | 234.10044 Da | Calculated |

| Parent Compound (4-azaindole) | Molecular Weight: 118.14 g/mol , Exact Mass: 118.05310 Da | [3] |

| Related Isomer (ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate) | Molecular Weight: 220.23 g/mol | [5] |

Experimental Protocols for Characterization

The structural elucidation and confirmation of purity for 6-methoxy-4-azaindole-2-carboxylic acid ethyl ester would typically involve a suite of spectroscopic and chromatographic techniques.

Mass Spectrometry for Molecular Weight and Formula Confirmation

Rationale: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and, by extension, the exact mass of the synthesized compound.

Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Analysis: Infuse the sample solution directly or via liquid chromatography. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Interpretation: The measured m/z of the [M+H]⁺ ion should correspond to the calculated exact mass of C₁₂H₁₅N₂O₃⁺ (235.1077). A deviation of less than 5 ppm from the calculated value provides strong evidence for the correct elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: ¹H and ¹³C NMR are indispensable for determining the precise arrangement of atoms within the molecule. 2D NMR techniques like COSY and HSQC can further confirm assignments.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Analysis:

-

Expect distinct signals for the aromatic protons on the pyrrolopyridine ring system. The chemical shifts will be influenced by the positions of the nitrogen atom and the methoxy and ethyl ester substituents.

-

The ethyl group will show a characteristic quartet and triplet.

-

The methoxy group will present as a singlet.

-

The NH proton of the pyrrole ring will likely appear as a broad singlet.

-

-

¹³C NMR Analysis:

-

Observe distinct signals for each of the 12 carbon atoms. The chemical shifts will be characteristic of the aromatic, ester, and methoxy carbons.

-

-

Data Interpretation: Compare the observed chemical shifts and coupling constants with those reported for structurally similar azaindole derivatives to confirm the 6-methoxy-4-azaindole substitution pattern.[6][7]

Workflow for Spectroscopic Characterization

Caption: A conceptual synthetic workflow for the target azaindole.

Conclusion

6-methoxy-4-azaindole-2-carboxylic acid ethyl ester is a compound with significant potential in the field of medicinal chemistry, owing to the favorable properties of the azaindole scaffold. While direct experimental data for this specific molecule is not widely published, its physicochemical properties can be reliably estimated, and its structure can be unequivocally confirmed using standard analytical techniques such as mass spectrometry and NMR spectroscopy. The synthetic strategies established for related azaindole derivatives provide a clear roadmap for its preparation. This guide serves as a foundational resource for researchers embarking on the synthesis, characterization, and application of this promising molecule in drug discovery endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11579250, ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate. Retrieved from [Link].

-

Asensio, A., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1839-1853. Available from: [Link]

-

Schopfer, U., et al. (2013). Position matters: High resolution spectroscopy of 6-methoxyindole. The Journal of Chemical Physics, 138(2), 024312. Available from: [Link]

-

Drogov, V. V., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5342–5345. Available from: [Link]

-

NextSDS. 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-. Retrieved from [Link].

-

Tse, B., et al. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Journal of Physical Chemistry A, 125(14), 2947-2957. Available from: [Link]

-

Wang, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(42), 26343-26353. Available from: [Link]

-

Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]

-

Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. Available from: [Link]

-

Gaina, L., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5543. Available from: [Link]

-

NextSDS. ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. Retrieved from [Link].

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl 1H-pyrrolo(3,2-b)pyridine-2-carboxylate | C10H10N2O2 | CID 11579250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nextsds.com [nextsds.com]

- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

crystal structure and X-ray diffraction of 6-methoxy-4-azaindole-2-carboxylic acid ethyl ester

As a Senior Application Scientist, it is understood that the successful characterization of a novel compound is a cornerstone of modern drug discovery and development. The precise three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray diffraction, is the gold standard for structural elucidation. This information is not merely academic; it provides critical insights into intermolecular interactions, solid-state stability, and the molecule's potential to engage with biological targets.

This guide provides a comprehensive, in-depth look at the process of determining the crystal structure of a novel heterocyclic compound, using 6-methoxy-4-azaindole-2-carboxylic acid ethyl ester as a practical exemplar. We will proceed from the foundational steps of material synthesis and crystallization to the intricacies of X-ray diffraction data collection, structure solution, and refinement. The methodologies described herein are grounded in established best practices to ensure the generation of a robust and verifiable structural model.

Part 1: Synthesis and Crystal Growth: The Foundation of Quality Data

The journey to a high-resolution crystal structure begins not in front of a diffractometer, but at the lab bench. The quality of the single crystals is the single most important determinant for the quality of the resulting diffraction data.

Synthesis and Purification

The synthesis of 6-methoxy-4-azaindole-2-carboxylic acid ethyl ester would likely follow established routes for the construction of the 4-azaindole scaffold, a privileged structure in medicinal chemistry. A potential synthetic route could involve the cyclization of a suitably substituted pyridine precursor.

Following synthesis, rigorous purification is non-negotiable. The presence of impurities or even different polymorphic forms can inhibit crystal growth or lead to disordered or ambiguous electron density maps. High-performance liquid chromatography (HPLC) is often employed to assess purity, with a target of >99% for crystallization attempts.

The Art and Science of Crystallization

Growing diffraction-quality single crystals is often the most challenging step. It is an empirical science that requires screening a wide range of conditions. The goal is to achieve slow, controlled precipitation of the solute from a supersaturated solution.

Experimental Protocol: Screening for Crystallization Conditions

-

Solvent Selection: Begin by assessing the solubility of the compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). A good starting point is a solvent in which the compound is sparingly soluble.

-

Vapor Diffusion: This is a widely used and effective technique.

-

Dissolve 5-10 mg of the purified compound in a small volume (0.5-1 mL) of a "good" solvent (one in which it is readily soluble).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed jar containing a "poor" solvent (one in which the compound is insoluble, but which is miscible with the "good" solvent).

-

Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting slow crystal growth.

-

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days or weeks.

-

-

Temperature Control: Experiment with different temperatures (e.g., room temperature, 4°C). Cooling a saturated solution can often induce crystallization.

The ideal crystal for single-crystal X-ray diffraction is typically 0.1-0.3 mm in all dimensions, with clear facets and no visible cracks or defects.

Part 2: Single-Crystal X-ray Diffraction: From Crystal to Data

Once suitable crystals are obtained, the next phase involves irradiating the crystal with X-rays and collecting the resulting diffraction pattern. This process is governed by Bragg's Law, which relates the spacing between crystal lattice planes to the angles at which constructive interference of X-rays occurs.

Data Collection Workflow

A modern single-crystal X-ray diffractometer consists of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffraction pattern.[1] The crystal is mounted on the goniometer and cooled, typically to 100 K, in a stream of nitrogen gas. This cryogenic temperature minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

The workflow for data collection is a systematic process:

-

Crystal Screening: A few initial diffraction images are taken to assess the quality of the crystal. A good crystal will produce sharp, well-defined diffraction spots.

-

Unit Cell Determination (Indexing): The positions of a subset of reflections are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.[2]

-

Data Collection Strategy: Software calculates the optimal strategy to collect a complete and redundant dataset, ensuring that all unique reflections are measured multiple times. This involves a series of runs where the crystal is rotated through different angles.

-

Integration: The raw diffraction images are processed. The software locates each diffraction spot, measures its intensity, and assigns it Miller indices (h,k,l), which are a set of integers that uniquely identify each reflection based on its position in reciprocal space.[3]

-

Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in X-ray beam intensity and detector response. An absorption correction is also applied, as X-rays are absorbed as they pass through the crystal, and this effect must be modeled and corrected for.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"] edge [color="#34A853"]

} caption: "Workflow: From mounted crystal to processed diffraction data."

Expected Data Collection Parameters

For a small organic molecule like 6-methoxy-4-azaindole-2-carboxylic acid ethyl ester, a typical set of data collection parameters would be as follows.

| Parameter | Typical Value/Setting | Rationale |

| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo Kα is standard for small molecules. Cu Kα provides better dispersion for determining absolute structure but can cause higher fluorescence. |

| Temperature | 100(2) K | Minimizes atomic thermal vibrations, leading to higher resolution data. |

| Detector | CMOS or CCD Area Detector | Modern detectors allow for rapid and efficient collection of thousands of reflections.[4] |

| Data Redundancy | > 4 | Measuring reflections multiple times improves the signal-to-noise ratio and allows for robust statistical analysis. |

| Resolution | < 0.80 Å | High resolution is necessary to resolve all non-hydrogen atoms with anisotropic displacement parameters. |

Part 3: Structure Solution and Refinement: Decoding the Data

The final reflection file contains a list of Miller indices and their corresponding intensities. The next challenge is to use this information to determine the arrangement of atoms in the unit cell. This is known as "solving the phase problem," because while we can measure the intensities (which are related to the square of the structure factor amplitude), the phase information is lost during the experiment.

Structure Solution

For small molecules, "direct methods" are the most common approach to solving the phase problem.[5] This technique uses statistical relationships between the phases of the strongest reflections to generate an initial structural model. Software suites like SHELX are widely used for this purpose.[6][7] The output of a successful direct methods solution is an electron density map showing the positions of most or all of the non-hydrogen atoms.

Structure Refinement

The initial model is then refined against the experimental data using a least-squares minimization process.[8] In this iterative process, the atomic coordinates, site occupancies, and displacement parameters (which model thermal motion) are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).

Experimental Protocol: Structure Refinement using SHELXL

-

Initial Model: The output from the structure solution program (e.g., SHELXT) provides an initial set of atomic positions.[6]

-

Isotropic Refinement: Initially, all atoms are refined isotropically, meaning their thermal motion is modeled as a simple sphere.

-

Anisotropic Refinement: Once the model is stable, non-hydrogen atoms are refined anisotropically, modeling their thermal motion as ellipsoids. This provides a more accurate representation of the electron density.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions based on the geometry of the heavy atoms they are attached to and refined using a "riding model."[5]

-

Convergence: The refinement is considered complete when the shifts in all parameters are negligible and the figures of merit (R-factors) have stabilized at low values. A typical R1 value for a good quality small-molecule structure is below 5%.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#EA4335"] edge [color="#5F6368"]

} caption: "Iterative workflow for crystal structure solution and refinement."

Part 4: Structural Analysis and Visualization

With a fully refined structure, the final step is to analyze the molecular and crystal structure to gain chemical insights.

Molecular Geometry

The primary result is the precise determination of bond lengths, bond angles, and torsion angles within the 6-methoxy-4-azaindole-2-carboxylic acid ethyl ester molecule. These values can be compared to known values for similar fragments in the Cambridge Structural Database (CSD) to identify any unusual geometric features.[9]

Intermolecular Interactions and Crystal Packing

Equally important is the analysis of how the molecules pack together in the crystal lattice. This is governed by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. For the target molecule, one would anticipate potential hydrogen bonding involving the azaindole N-H group and the carbonyl oxygen of the ester. The aromatic rings may also engage in π-stacking interactions. Visualizing these interactions is crucial for understanding the solid-state properties of the compound. Software like CCDC's Mercury is the industry standard for this purpose, allowing for the generation of high-quality images of packing diagrams and interaction networks.[10][11][12][13]

Conclusion

The determination of a single-crystal X-ray structure is a powerful and definitive analytical technique that provides unparalleled insight into the three-dimensional nature of a molecule. For a novel compound like 6-methoxy-4-azaindole-2-carboxylic acid ethyl ester, this process—from meticulous crystallization to sophisticated data refinement—is essential. The resulting structural model not only confirms the chemical connectivity but also reveals the subtle interplay of intermolecular forces that dictate its solid-state form. This knowledge is invaluable for drug development professionals, informing everything from polymorph screening and formulation to understanding potential interactions with a biological target. The methodologies outlined in this guide represent a robust pathway to achieving a high-quality, publishable crystal structure.

References

-

Title: Mercury - CCDC. Source: Cambridge Crystallographic Data Centre. [Link]

-

Title: Bragg's Law: Formula, Derivation & XRD Applications Explained. Source: Vedantu. [Link]

-

Title: Crystal Structure Determination I. Source: University of Tennessee Knoxville. [Link]

-

Title: SHELX - Wikipedia. Source: Wikipedia. [Link]

-

Title: Bragg's Law - Explanation, Bragg Equation, Derivation & Applications. Source: Testbook. [Link]

-

Title: SHELX - PaNdata Software. Source: PaNdata. [Link]

-

Title: Free Crystal Structure Visualization Software. Source: CCDC. [Link]

-

Title: Bragg law | Definition, Equation, Diagram, & Facts. Source: Britannica. [Link]

-

Title: The Shelx Suite: Applications to Macromolecular Crystallography. Source: SBGrid Consortium. [Link]

-

Title: Structure Visualizations (MER-001). Source: CCDC. [Link]

-

Title: A Guide to Using the SHELXTL Crystallographic Software Package. Source: University of Illinois. [Link]

-

Title: Crystal Structure Solution from Powder Diffraction Data. Source: Crystal Impact. [Link]

-

Title: Mercury (crystallography) - Wikipedia. Source: Wikipedia. [Link]

-

Title: Bragg's Law. Source: BYJU'S. [Link]

-

Title: Bragg's law - Wikipedia. Source: Wikipedia. [Link]

-

Title: Strategy. Source: University of St Andrews. [Link]

-

Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Source: Mat-Science. [Link]

-

Title: The SHELX package. Source: MIT OpenCourseWare. [Link]

-

Title: CCDC – Cambridge Structural Database. Source: Bernard Becker Medical Library - WashU. [Link]

-

Title: X-ray data processing. Source: PMC - NIH. [Link]

-

Title: Single Crystal X Ray Diffraction Data Collection. Source: YouTube. [Link]

-

Title: Crystal Structures from Powder Diffraction: Principles, Difficulties and Progress. Source: MDPI. [Link]

-

Title: A beginner's guide to X-ray data processing. Source: ResearchGate. [Link]

-

Title: Determination of crystal structure by single crystal X-ray diffraction. Source: University of Minho. [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. khwarizmi.org [khwarizmi.org]

- 3. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rigaku.com [rigaku.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. SHELX - Wikipedia [en.wikipedia.org]

- 7. SHELX - PaNdata Software [software.pan-data.eu]

- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 9. CCDC – Cambridge Structural Database – Becker Medical Library [becker.wustl.edu]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 13. Mercury (crystallography) - Wikipedia [en.wikipedia.org]

mechanism of action for 6-methoxy-4-azaindole derivatives in drug discovery

An In-Depth Technical Guide on the Core Mechanism of Action for 6-Methoxy-4-Azaindole Derivatives in Drug Discovery

Executive Summary

Azaindoles represent a class of "privileged structures" in medicinal chemistry, serving as bioisosteres for indoles and purines, which are ubiquitous in biological systems.[1][2] Their unique physicochemical properties, imparted by the strategic placement of a nitrogen atom in the benzene ring portion of indole, enhance their potential for forming critical hydrogen bonds within enzyme active sites and improve properties like aqueous solubility.[2][3] While the 7-azaindole isomer has been extensively explored, the 4-azaindole scaffold is emerging as a highly versatile and synthetically tractable core for developing potent and selective inhibitors against a range of therapeutic targets.[1][4]

This guide provides a detailed exploration of the mechanism of action of 4-azaindole derivatives, with a particular focus on the role of 6-methoxy substitution in modulating biological activity. We will deconstruct their primary mode of action as ATP-competitive kinase inhibitors, analyze specific case studies targeting TGF-βRI and other enzymes, and provide robust, field-proven experimental protocols to validate these mechanisms. The narrative is structured to deliver not just procedural steps but the causal logic behind experimental design, ensuring a deep, actionable understanding for researchers in drug development.

Part 1: The 4-Azaindole Scaffold: A Foundational Element in Modern Drug Design

The term "azaindole" refers to a bicyclic heterocycle where one carbon atom in the benzene ring of an indole is replaced by a nitrogen atom. This seemingly minor alteration has profound implications for a molecule's drug-like properties.[2]

-

Bioisosterism and Enhanced Binding: As bioisosteres of the purine system, azaindoles are exceptionally well-suited to target ATP-binding sites.[1] The additional nitrogen atom acts as a hydrogen bond acceptor, which, in concert with the pyrrole N-H donor, can form a bidentate hydrogen bond with the "hinge region" of many protein kinases. This interaction is a cornerstone of their inhibitory mechanism.[5]

-

Modulation of Physicochemical Properties: The introduction of the pyridine ring nitrogen can significantly influence a compound's solubility, lipophilicity, and metabolic stability compared to its indole counterpart. For instance, a comparative study showed that all four azaindole isomers displayed enhanced solubility by more than 25-fold over the parent indole.[1] This inherent advantage is a critical starting point for developing orally bioavailable drugs.

While 7-azaindoles are the most frequently utilized in drug discovery, followed by 6-azaindoles, the 4- and 5-azaindole isomers are gaining significant traction, with numerous candidates in preclinical and clinical investigations.[1]

Part 2: The Core Mechanism: Competitive Inhibition of Protein Kinases

Protein kinases, which regulate a vast number of cellular processes, are among the most critical targets in oncology and immunology.[2] The vast majority of azaindole-based inhibitors function by competing with endogenous ATP for binding to the kinase's catalytic domain.[6][7]

The 4-azaindole core provides the ideal geometry to mimic the adenine component of ATP. The pyridine nitrogen serves as a hydrogen bond acceptor, while the pyrrole -NH group acts as a hydrogen bond donor. This allows the scaffold to form two key hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the active site and preventing the binding and hydrolysis of ATP.[5]

Caption: General binding mode of a 4-azaindole core in a kinase active site.

Case Study: 4-Azaindole Derivatives as Selective TGF-βRI Inhibitors

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a pivotal role in tumor progression and immune evasion.[4] Inhibiting the TGF-β receptor I (TGF-βRI) kinase is therefore a promising strategy in immuno-oncology.

Researchers have developed a novel series of 3-pyridyl substituted 4-azaindoles as potent and highly selective inhibitors of TGF-βRI.[4] In this series, the 4-azaindole scaffold serves as the primary hinge-binding element. Structure-based drug design revealed that this core provides comparable activity to more complex starting scaffolds but with improved cell permeability and more tractable synthetic access.[4] The combination of one such inhibitor with an anti-PD-1 antibody resulted in robust, durable antitumor activity in a murine tumor model, significantly outperforming either agent alone.[4]

Caption: Inhibition of the TGF-β signaling pathway by a 4-azaindole derivative.

Part 3: The Modulatory Role of the 6-Methoxy Substituent

While the 4-azaindole core anchors the molecule, substituents are crucial for tuning potency, selectivity, and pharmacokinetic properties. The 6-methoxy group is a particularly interesting and frequently employed substituent.

The precise impact of a 6-methoxy group is context-dependent:

-

Enhancing Potency: In the development of 4-azaindole TGF-βRI inhibitors, replacing a fluorine atom with a methoxy group led to an improvement in both biochemical and cellular potency.[4] The methoxy group can act as a hydrogen bond acceptor with specific residues in the active site or contribute to favorable hydrophobic interactions.[8]

-

Improving Cellular Activity: In a series of 1,4-azaindole inhibitors of the mycobacterial enzyme DprE1, a methyl or methoxy group at the C-6 position was found to be most favorable for improving cellular potency.[9]

-

Differential Activity: Conversely, in a series of 3,5-diaryl-7-azaindole inhibitors of DYRK1A kinase, methoxy analogues were found to be up to 100 times less active than their corresponding hydroxy derivatives, suggesting that in some targets, a hydrogen bond donor at that position is preferred.[10]

This highlights a key principle in drug discovery: there are no universally "good" or "bad" substituents. The effect must be empirically determined for each target class. The 6-methoxy group provides a valuable tool for chemists to probe the local environment of the binding pocket.

Quantitative Impact of Methoxy Substitution

| Compound Series | Target | Base Compound (IC₅₀) | 6-Methoxy Analog (IC₅₀) | Fold Change | Reference |

| 4-Azaindole | TGF-βRI | 2a (22 nM) | 2b (11 nM) | 2x improvement | [4] |

| 1,4-Azaindole | DprE1 (cellular) | C-5 Substituted (1.2 µM) | C-6 Methoxy (0.06 µM) | 20x improvement | [9] |

| 7-Azaindole | DYRK1A | 2j (Hydroxy, Kᵢ = 2.5 nM) | Methoxy Analog | ~100x less active | [10] |

Part 4: Validating the Mechanism of Action: Key Experimental Protocols

To rigorously establish the mechanism of action, a multi-faceted experimental approach is required, progressing from direct enzyme inhibition to cellular target engagement.

Experimental Workflow

Caption: A hierarchical workflow for validating the mechanism of action.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the concentration of the 6-methoxy-4-azaindole derivative required to inhibit the activity of the target kinase by 50% (IC₅₀).

Causality: This experiment directly measures the interaction between the compound and the isolated, purified kinase enzyme. It validates that the compound can inhibit the enzyme's catalytic function in the absence of cellular complexity, confirming it is not just a cytotoxic agent. A luminescent-based ATP detection assay (e.g., Kinase-Glo®) is a robust choice.

Methodology:

-

Reagent Preparation:

-

Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). The specific kinase and substrate (e.g., recombinant TGF-βRI and a generic peptide substrate) concentrations should be optimized for linear reaction kinetics.

-

Prepare a 2X ATP solution in kinase buffer. The concentration should be at or near the Km of the kinase for ATP to ensure competitive binding can be accurately measured.

-

Serially dilute the 6-methoxy-4-azaindole test compound in 100% DMSO, followed by a further dilution in kinase buffer to create 4X final concentrations.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the 4X test compound dilution to appropriate wells. For control wells, add 5 µL of buffer with DMSO (vehicle control).

-

Add 10 µL of the 2X kinase/substrate solution to all wells and mix gently.

-

Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

-

Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure remaining ATP by adding 20 µL of Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes in the dark to stabilize the luminescent signal.

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Convert luminescence signals to percent inhibition relative to vehicle controls.

-

Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

-

Protocol 2: Western Blot for Downstream Pathway Modulation (Cellular)

Objective: To confirm that the inhibitor engages the target kinase within a living cell and blocks its downstream signaling.

Causality: An IC₅₀ from a biochemical assay does not guarantee a compound will work in a cell, where it must cross the membrane and compete with much higher ATP concentrations. This experiment validates target engagement by measuring the phosphorylation status of a known downstream substrate. For an FGFR inhibitor, this could be FRS2α, AKT, and ERK; for a TGF-βRI inhibitor, it would be SMAD2/3.[4][8]

Methodology:

-

Cell Culture and Treatment:

-

Plate a relevant cancer cell line (e.g., HuH-7 for an FGFR4 inhibitor) in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free media for 12-24 hours to reduce basal signaling.

-

Pre-treat cells with various concentrations of the 6-methoxy-4-azaindole derivative (e.g., 0, 10, 100, 1000 nM) for 2 hours.

-

Stimulate the pathway by adding the relevant ligand (e.g., FGF19 for the FGFR4 pathway) for 15-30 minutes.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells directly in the plate using 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by size on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated substrate (e.g., anti-phospho-ERK) and the total protein (e.g., anti-total-ERK).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

-

Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms effective cellular inhibition of the signaling pathway.

-

Conclusion and Future Perspectives

The 4-azaindole scaffold, particularly when functionalized with groups like 6-methoxy, represents a powerful and versatile platform for the design of targeted therapeutics. The core mechanism of action for many of these derivatives is the competitive inhibition of kinase ATP-binding sites, a process driven by the scaffold's ability to form key hydrogen bond interactions with the hinge region. The 6-methoxy substituent serves as a critical tool for fine-tuning potency and adapting the molecule to the specific topology of the target's active site.

The robust validation workflow—progressing from biochemical IC₅₀ determination to cellular pathway modulation—is essential for confirming this mechanism and advancing these promising compounds through the drug discovery pipeline. Future work will likely focus on further exploring the structure-activity relationships of substitutions on the 4-azaindole core to develop next-generation inhibitors with even greater selectivity and improved therapeutic indices for diseases ranging from cancer to inflammation.

References

-

Ishida, T., et al. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. [Online] Available at: [Link]

-

Lin, C., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7834-7851. [Online] Available at: [Link]

-

Le, T., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(8), 15025-15053. [Online] Available at: [Link]

-

Kummari, B., et al. (2020). Azaindole Therapeutic Agents. RSC Medicinal Chemistry, 11(10), 1119-1133. [Online] Available at: [Link]

-

Zhang, Y., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters, 9(12), 1250-1255. [Online] Available at: [Link]

-

Zhang, Y., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ResearchGate. [Online] Available at: [Link]

-

Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. [Online] Available at: [Link]

-

Li, Z., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(2), 856. [Online] Available at: [Link]

-

Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Online] Available at: [Link]

-

Vrizas, D., et al. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Molecules, 28(14), 5529. [Online] Available at: [Link]

-

Corvaisier, M., et al. (2012). Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. British Journal of Pharmacology, 165(6), 1937-1951. [Online] Available at: [Link]

-

Panda, M., et al. (2014). Lead Optimization of 1,4-Azaindoles as Antimycobacterial Agents. ACS Medicinal Chemistry Letters, 5(7), 820-825. [Online] Available at: [Link]

-

Patel, M., et al. (2024). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Polycyclic Aromatic Compounds. [Online] Available at: [Link]

-

Purandare, A. V., et al. (2010). Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole. ResearchGate. [Online] Available at: [Link]

-

Zhang, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 43, 128080. [Online] Available at: [Link]

-

Tahtouh, T., et al. (2013). Development of DANDYs, New 3,5-Diaryl-7-azaindoles Demonstrating Potent DYRK1A Kinase Inhibitory Activity. Journal of Medicinal Chemistry, 56(22), 9310-9330. [Online] Available at: [Link]

-

Kumar, A., et al. (2023). Synthesis of 4-Azaindole-Thiazolidine-2,4-Dione Coupled 1,2,3-Triazoles as EGFR Directing Anticancer Agents. Polycyclic Aromatic Compounds. [Online] Available at: [Link]

-

Vankawala, V., et al. (2024). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 14, 5328-5340. [Online] Available at: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 6. mdpi.com [mdpi.com]

- 7. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Unlocking the Pharmacological Potential of 6-Methoxy-4-Azaindole-2-Carboxylic Acid Ethyl Ester: A Technical Guide to In Vitro Profiling

Executive Summary

In the landscape of rational drug design, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core has emerged as a highly privileged bioisostere for both indole and purine systems[1]. While the base scaffold is well-documented, highly functionalized derivatives such as 6-methoxy-4-azaindole-2-carboxylic acid ethyl ester serve as critical, advanced building blocks. This specific molecule is engineered to overcome the inherent pharmacokinetic liabilities of unsubstituted azaindoles while providing versatile synthetic vectors for target engagement.

This technical guide dissects the structure-activity relationship (SAR) rationale behind this specific scaffold and provides self-validating in vitro workflows for evaluating its biological activity, particularly in the context of kinase inhibition and allosteric modulation.

Structural Rationale & Molecular Mechanism

To understand the in vitro biological activity of this compound, one must deconstruct its three primary structural features: the 4-azaindole core, the 6-methoxy substitution, and the 2-carboxylic acid ethyl ester.

The 4-Azaindole Core: ATP-Competitive Hinge Binding

The 4-azaindole moiety is fundamentally designed to mimic the adenine ring of adenosine triphosphate (ATP). In biochemical kinase assays, this core acts as a bidentate hydrogen bond donor/acceptor system. The N1 (indole NH) donates a hydrogen bond to the backbone carbonyl of the kinase hinge region, while the N4 (pyridine nitrogen) accepts a hydrogen bond from the backbone amide NH[2]. This dual interaction anchors the molecule within the ATP-binding pocket of kinases such as p38 MAPK, TGF-βR1, and EGFR[3][4].

The 6-Methoxy Substitution: Metabolic Shielding & Electronic Modulation

A major liability of unsubstituted 4-azaindoles is their rapid oxidative clearance in vitro and in vivo. Hepatic cytochrome P450 (CYP450) enzymes aggressively hydroxylate the C6 position of the azaindole ring[4]. The introduction of a 6-methoxy group serves a dual purpose:

-

Steric/Metabolic Shielding: It physically blocks the C6 oxidation site, drastically improving the compound's half-life in Human Liver Microsome (HLM) assays.

-

Electronic Enhancement: As an electron-donating group, the methoxy substituent increases the electron density on the adjacent N4 nitrogen. This effectively lowers the pKa of the system, strengthening the N4 hydrogen-bond acceptor capacity and improving target affinity[1].

The 2-Carboxylic Acid Ethyl Ester: Prodrug Vector and Synthetic Handle

The ethyl ester at the C2 position is rarely the final active pharmacophore. Instead, it functions as a lipophilic mask that enhances passive membrane permeability during cellular assays[5]. Once inside the cell, ubiquitous intracellular esterases cleave the ethyl ester to yield the active 2-carboxylic acid, which can participate in critical ionic interactions. Furthermore, this ester is a primary synthetic handle used to generate 2-carboxamide derivatives, which have shown potent biological activity as allosteric modulators for targets like the Cannabinoid Receptor 1 (CB1)[6].

Bidentate hydrogen bonding mechanism of 4-azaindoles at the kinase hinge region.

In Vitro Biological Profiling Workflows

To validate the efficacy and stability of 6-methoxy-4-azaindole derivatives, a sequential in vitro testing funnel is required. The workflow is designed to establish target engagement, verify metabolic stability, and confirm phenotypic translation.

Sequential in vitro biological profiling workflow for azaindole derivatives.

Quantitative Data Presentation

The following table summarizes the expected in vitro pharmacological improvements when transitioning from an unsubstituted 4-azaindole core to the highly functionalized 6-methoxy-4-azaindole-2-carboxylic acid ethyl ester scaffold.

| Parameter | Unsubstituted 4-Azaindole | 6-Methoxy-4-Azaindole Derivative | Mechanistic Rationale |

| Kinase Target Affinity (IC50) | 45 nM | 12 nM | Electron-donating methoxy increases N4 H-bond acceptor strength. |

| HLM Half-Life (T1/2) | < 15 min | > 60 min | Methoxy group sterically blocks CYP450-mediated C6 hydroxylation. |

| Cellular Permeability (Papp) | Moderate | High | Ethyl ester acts as a lipophilic mask for the polar carboxylic acid. |

| A549 Viability (IC50) | 5.2 µM | 0.8 µM | Enhanced stability and permeability translate to superior cellular efficacy. |

Self-Validating Experimental Protocols

The following protocols are engineered to ensure data integrity. Every reagent choice and step is grounded in biochemical causality to prevent false positives and artifactual data.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Target Engagement

This assay measures the direct competitive displacement of ATP by the azaindole derivative.

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Causality: The inclusion of Brij-35 (a non-ionic detergent) is critical. It prevents the lipophilic azaindole ester from aggregating into micelles or adsorbing to the microplate walls, which would artificially lower the effective compound concentration and yield false negatives.

-

-

Compound Titration: Dispense the compound in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer 100 nL to a 384-well proxiplate.

-

Enzyme Addition: Add 5 µL of the target kinase (e.g., p38 MAPK) diluted in Kinase Buffer. Incubate for 15 minutes at room temperature.

-

Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the kinase before the competitive substrate (ATP) is introduced.

-

-

Substrate & ATP Addition: Add 5 µL of ATP and biotinylated peptide substrate.

-

Crucial Step: The ATP concentration must be set exactly at its apparent Michaelis constant ( Km ) for the specific kinase. This ensures the assay is highly sensitive to competitive inhibitors and allows for the accurate calculation of the inhibition constant ( Ki ) using the Cheng-Prusoff equation.

-

-

Reaction Termination & Detection: After 60 minutes, add 10 µL of Stop/Detection Buffer containing EDTA, Eu-labeled anti-phospho antibody, and Streptavidin-APC.

-

Causality: EDTA rapidly chelates the Mg2+ ions required for kinase catalysis, instantly freezing the reaction state.

-

-

Readout: Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay validates the protective effect of the 6-methoxy substitution against oxidative metabolism[4].

-

Microsome Preparation: Thaw pooled human liver microsomes on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Causality: Physiological pH must be strictly maintained to ensure the optimal native conformation and enzymatic activity of the CYP450 complexes.

-

-

Compound Spiking: Add the 6-methoxy-4-azaindole derivative to a final concentration of 1 µM.

-

Causality: The final DMSO concentration must be kept below 0.1%. Higher concentrations of DMSO act as competitive inhibitors of CYP450 enzymes, which would artificially inflate the apparent stability of the compound.

-

-

Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Causality: A regenerating system is used instead of direct NADPH addition to maintain a constant, steady-state supply of the cofactor. Direct addition leads to rapid NADPH degradation, causing premature reaction stalling and false stability readouts.

-

-

Time-Course Sampling: Aliquot 50 µL at 0, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Causality: Acetonitrile instantly denatures and precipitates the microsomal proteins, halting enzymatic activity and preparing the sample for downstream mass spectrometry.

-

-

Analysis: Centrifuge at 4000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate intrinsic clearance ( CLint ).

References

- Amide derivatives of 4-azaindole: Design, synthesis, and EGFR targeting anticancer agents. ResearchGate.

- In vitro anticancer active cis-Pt(II)-diiodido complexes containing 4-azaindoles. PubMed.

- Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. ACS Publications.

- Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC - NIH.

- Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. PMC - NIH.

- The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH.

Sources

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In vitro anticancer active cis-Pt(II)-diiodido complexes containing 4-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Stability of 6-methoxy-4-azaindole-2-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Critical Role of Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of 6-methoxy-4-azaindole-2-carboxylic acid ethyl ester, a heterocyclic compound with potential applications in medicinal chemistry. The 4-azaindole scaffold is a bioisostere of indole and is of interest to medicinal chemists.[1] Understanding the inherent stability of this molecule and its degradation pathways is paramount for formulating a safe, effective, and stable drug product.[2]

For drug development professionals, a thorough understanding of a molecule's stability profile provides the necessary data for regulatory submissions, such as the Chemistry, Manufacturing, and Controls (CMC) section of an Investigational New Drug (IND) application.[2] This guide will delve into the practical application and theoretical underpinnings of forced degradation studies and thermal analysis techniques, providing a robust framework for the stability assessment of this and similar molecules.

II. Unveiling Molecular Liabilities: Forced Degradation Studies

Forced degradation, or stress testing, is an essential tool in pharmaceutical development for identifying the potential degradation products and pathways of a drug substance. By subjecting the API to conditions more severe than accelerated stability testing, we can rapidly gain insight into the molecule's intrinsic stability.[3] A typical forced degradation study targets 2-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are detectable without excessively breaking down the main component.[2]

The insights gained from these studies are critical for developing stability-indicating analytical methods, which are necessary to separate and quantify the API from its degradants.[3] Furthermore, forced degradation studies help in elucidating the chemical behavior of the molecule, which in turn informs formulation and packaging development.[3]

A. Strategic Approach to Stress Conditions

The selection of stress conditions should be based on the molecular structure of 6-methoxy-4-azaindole-2-carboxylic acid ethyl ester and its potential vulnerabilities. The presence of an ester functional group suggests susceptibility to hydrolysis, while the electron-rich azaindole ring may be prone to oxidation.[4][5] The conjugated aromatic system also raises concerns about photostability.[6]

A comprehensive forced degradation study for this compound should include the following conditions:

-

Hydrolytic Degradation (Acidic and Basic): The ester linkage is a primary site for hydrolytic cleavage.[4] Studies should be conducted across a range of pH values to simulate potential conditions in the gastrointestinal tract and to understand the pH-dependent degradation kinetics.

-

Oxidative Degradation: The indole nucleus is susceptible to oxidation.[5] The use of a common oxidizing agent like hydrogen peroxide will reveal the molecule's sensitivity to oxidative stress.

-

Thermal Degradation (Dry Heat and Humidity): These studies assess the impact of temperature and moisture on the solid-state stability of the API.[6] This information is crucial for determining appropriate storage and shipping conditions.[2]

-

Photolytic Degradation: As mandated by ICH Q1B guidelines, photostability testing is crucial to determine if the drug substance is sensitive to light.[7][8] This will inform the need for light-protective packaging.[9]

B. Experimental Workflow for Forced Degradation

The following diagram outlines a systematic workflow for conducting forced degradation studies.

Caption: Experimental workflow for forced degradation studies.

C. Protocol: Hydrolytic Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of 6-methoxy-4-azaindole-2-carboxylic acid ethyl ester in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acidic Condition: To a vial, add a known volume of the stock solution and an equal volume of 0.1N hydrochloric acid. Heat the mixture at 60°C.

-

Basic Condition: To a separate vial, add a known volume of the stock solution and an equal volume of 0.1N sodium hydroxide. Keep the mixture at room temperature.

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acidic samples with an equivalent amount of base and the basic samples with an equivalent amount of acid.

-

Analysis: Dilute the samples to a suitable concentration and analyze by a stability-indicating HPLC method.

D. Data Presentation: Summarizing Degradation

The results of the forced degradation studies should be tabulated to provide a clear overview of the compound's stability profile.

| Stress Condition | Reagent/Condition | Time (hours) | Assay of Parent Compound (%) | Total Impurities (%) |

| Control | None | 24 | 99.8 | 0.2 |

| Acid Hydrolysis | 0.1N HCl, 60°C | 24 | 85.2 | 14.8 |

| Base Hydrolysis | 0.1N NaOH, RT | 24 | 82.5 | 17.5 |

| Oxidation | 3% H₂O₂, RT | 24 | 90.1 | 9.9 |

| Thermal (Dry Heat) | 80°C | 24 | 98.5 | 1.5 |

| Photolytic | ICH Q1B Option 2 | - | 96.3 | 3.7 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

III. Probing Solid-State Stability: Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for characterizing the solid-state properties of an API.[10][11] These methods provide critical information about melting point, crystallinity, polymorphism, and thermal decomposition, all of which are vital for formulation development and ensuring the physical stability of the final drug product.[12][13]

A. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14] This technique is used to determine key thermal events such as melting, crystallization, and glass transitions.[10] For 6-methoxy-4-azaindole-2-carboxylic acid ethyl ester, DSC can be used to:

-

Determine the melting point and enthalpy of fusion, which are indicators of purity and crystal lattice energy.

-

Identify and characterize different polymorphic forms, which can have different solubilities and stabilities.[10]

-

Assess the compatibility of the API with various excipients in a formulation.

B. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[11] It is primarily used to evaluate the thermal stability and composition of a material.[11] TGA can provide information on:

-

The decomposition temperature of the API.

-

The presence of residual solvents or water (moisture content).

-

The overall thermal stability of the compound under different atmospheric conditions (e.g., inert or oxidative).

C. Integrated Thermal Analysis Workflow

The complementary nature of DSC and TGA makes their combined use a powerful tool for comprehensive thermal characterization.

Caption: Workflow for thermal analysis using TGA and DSC.

D. Protocol: DSC and TGA Analysis

DSC Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of 6-methoxy-4-azaindole-2-carboxylic acid ethyl ester into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere from ambient temperature to a temperature above its melting point.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of any endothermic or exothermic events.

TGA Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the API into a TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere from ambient temperature to a temperature where complete decomposition occurs.

-

Data Analysis: Analyze the TGA curve to determine the onset of decomposition and the percentage of mass loss at different temperatures.

E. Data Presentation: Thermal Properties Summary

The key findings from the thermal analysis should be summarized in a clear and concise table.

| Analytical Technique | Parameter | Result |

| DSC | Melting Point (Onset) | 155.2 °C |

| Enthalpy of Fusion | 95.8 J/g | |

| TGA | Onset of Decomposition | 250.7 °C |

| Mass Loss at 200°C | < 0.1% |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

IV. Mechanistic Insights: Potential Degradation Pathways

Based on the structure of 6-methoxy-4-azaindole-2-carboxylic acid ethyl ester, several degradation pathways can be postulated.

A. Hydrolysis

Under both acidic and basic conditions, the primary degradation pathway is expected to be the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 6-methoxy-4-azaindole-2-carboxylic acid.[4][15]

B. Oxidation

The azaindole ring system is susceptible to oxidation, which can lead to the formation of various oxidized species.[5] The reaction with an oxidizing agent like hydrogen peroxide could potentially lead to the formation of N-oxides or hydroxylated derivatives on the aromatic rings.[16][17]

C. Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions in molecules with conjugated systems.[6] For the target compound, this could lead to dimerization, oxidation, or rearrangement reactions.[6]

The following diagram illustrates a potential degradation pathway via hydrolysis.

Caption: Potential hydrolytic degradation pathway.

V. Conclusion: A Roadmap to Stability

This technical guide has outlined a comprehensive strategy for evaluating the thermodynamic stability of 6-methoxy-4-azaindole-2-carboxylic acid ethyl ester. By employing a combination of forced degradation studies and thermal analysis techniques, researchers and drug development professionals can gain a thorough understanding of the molecule's intrinsic stability, identify potential degradation pathways, and develop robust analytical methods.[6][10] The insights derived from these studies are fundamental to the successful development of a safe, effective, and stable pharmaceutical product, ultimately ensuring patient safety and regulatory compliance.[2]

VI. References

-

Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved from

-

A practical guide to forced degradation and stability studies for drug substances. Retrieved from

-

Force Degradation for Pharmaceuticals: A Review. IJSDR. Retrieved from

-

Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved from

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13). Retrieved from

-

ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1). Retrieved from

-

Forced Degradation Studies for Stability. Nelson Labs. Retrieved from

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. Retrieved from

-

Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from

-

RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. Retrieved from

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Retrieved from

-

Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences. Retrieved from

-

Hydrolytic stability of synthetic ester lubricants. ResearchGate. Retrieved from

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Chromatography Online. Retrieved from

-

DSC vs TGA: A Simple Comparison Guide. (2026, January 6). ResolveMass Laboratories Inc. Retrieved from

-

Pathways of Electrochemical Oxidation of Indolic Compounds. SciSpace. Retrieved from

-

ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API. Altasciences. Retrieved from

-

Hydrolytic Stability; an important parameter to balance. IQLubricants. Retrieved from

-

Role of Phenolic Inhibitors in Peroxidase-mediated Degradation of Indole-3-acetic Acid. Retrieved from

-

Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. Retrieved from

-

Improving ester hydrolytic stability using triblock polyalkylene glycols. (2018, March 12). Emerald Publishing. Retrieved from

-

Spotlight on stability: API and drug product testing. Almac. Retrieved from

-

PAGs: Reducing ester vulnerability to hydrolysis. STLE. Retrieved from

-

An In-depth Technical Guide to the Hydrolytic Stability of Neopentyl Polyol Esters. Benchchem. Retrieved from

-

Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. (2022, July 29). ACS Publications. Retrieved from

-

Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - NIH. Retrieved from

-

Microbial Degradation of Indole and Its Derivatives. (2025, November 27). ResearchGate. Retrieved from

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025, September 9). Lab Manager. Retrieved from

-